5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex molecule featuring:
- A 1,4-dioxa-8-azaspiro[4.5]decane moiety, which introduces conformational rigidity and may enhance metabolic stability.
- A 3,4,5-trimethoxyphenyl substituent, a pharmacophore associated with microtubule inhibition and antiproliferative effects in related compounds.
While direct data on this compound’s synthesis or bioactivity are absent in the provided evidence, its structural motifs align with classes of molecules studied for antifungal, anticancer, and enzyme-modulating activities .
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6S/c1-13-23-21-26(24-13)20(27)19(33-21)17(25-7-5-22(6-8-25)31-9-10-32-22)14-11-15(28-2)18(30-4)16(12-14)29-3/h11-12,17,27H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEVBZOYXJADIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCC5(CC4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule notable for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a unique arrangement of spirocyclic elements combined with thiazole and triazole moieties. The molecular formula is with a molecular weight of approximately 523.9 g/mol. The presence of multiple functional groups contributes to its diverse biological interactions.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
- Antitumor Activity :
- Receptor Binding Affinity :
-
Antimicrobial Properties :
- The compound's structural characteristics suggest potential antimicrobial activity against various pathogens. Related compounds have demonstrated effectiveness against bacterial and fungal strains .
The biological effects of this compound are believed to be mediated through several mechanisms:
- Sigma Receptor Modulation : The interaction with sigma receptors may influence neurochemical pathways related to pain perception and mood regulation.
- Cellular Signaling Pathways : It may modulate signaling pathways involved in cell proliferation and apoptosis, thereby contributing to its antitumor effects.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Points of Comparison
This suggests the target compound may similarly target fungal enzymes.
Substituent Effects
- The 3,4,5-trimethoxyphenyl group in the target compound is structurally analogous to the 4-methoxyphenyl group in ’s triazolo-thiadiazoles. Trimethoxy substitutions are linked to improved binding affinity in microtubule-targeting agents (e.g., colchicine analogs), suggesting possible antiproliferative effects .
- The methylthiazole group may enhance solubility compared to bulkier substituents in ’s spiro compounds .
Table 2: Hypothetical Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
